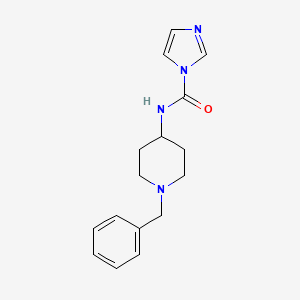

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide (NBI-1) is a small molecule that has been used in a variety of scientific research applications. NBI-1 has been found to exhibit a wide range of biochemical and physiological effects, including modulating the activity of certain enzymes and proteins, and acting as an agonist or antagonist of certain receptors. In addition, NBI-1 has been used in various laboratory experiments to study the mechanisms of action and the effects of various drugs and compounds.

Scientific Research Applications

- Potential : This compound serves as a starting material for synthesizing a range of Fentanyl-based analgesics. By modifying its structure, scientists aim to create effective pain-relieving medications with improved safety profiles .

- In Silico and In Vitro Screening : Researchers have assessed N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play a role in neurodegenerative conditions like Alzheimer’s disease .

Analgesic Research

Cholinesterase Inhibition

Mechanism of Action

Target of Action

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is a compound that primarily targets Beta-secretase 1 . Beta-secretase 1, also known as BACE1, is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells . It is also involved in the proteolytic processing of the amyloid precursor protein (APP), which is implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

It is known that compounds with a similar structure, such as 4-benzylpiperidine, act as monoamine releasing agents, with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .

Biochemical Pathways

Given its target, it may influence the amyloidogenic pathway involved in alzheimer’s disease, where bace1 cleaves app to produce beta-amyloid peptides .

Result of Action

Based on its primary target, it may influence the production of beta-amyloid peptides, potentially affecting the progression of alzheimer’s disease .

properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)imidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c21-16(20-11-8-17-13-20)18-15-6-9-19(10-7-15)12-14-4-2-1-3-5-14/h1-5,8,11,13,15H,6-7,9-10,12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHDNWIHASOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)N2C=CN=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2776172.png)

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)

![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2776192.png)

![3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2776193.png)